molecular formula C28H26F3N7O2 B606656 Chmfl-abl-053 CAS No. 1808287-83-3

Chmfl-abl-053

Katalognummer B606656
CAS-Nummer: 1808287-83-3
Molekulargewicht: 549.5582
InChI-Schlüssel: GXMFPDCIAWSZFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CHMFL-ABL-053 (also known as Compound 18a) is a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinase . It has IC50 values of 70, 90, and 62 nM against ABL1, SRC, and p38, respectively . It has been shown to inhibit the proliferation of Chronic Myeloid Leukemia (CML) cell lines .


Synthesis Analysis

The synthesis of CHMFL-ABL-053 involves the conjugation of the compound to an amphiphilic polymer and subsequent self-assembly into a nanoparticle with high loading . This process greatly improves its solubility and drastically extends its circulation half-life .


Molecular Structure Analysis

The molecular formula of CHMFL-ABL-053 is C28H26F3N7O2 . Its exact mass is 549.21 and its molecular weight is 549.558 .


Chemical Reactions Analysis

CHMFL-ABL-053 has been shown to inhibit the proliferation of CML cell lines with GI50 of 14, 25, and 16 nM against K562, KU812, and MEG-01, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of CHMFL-ABL-053 are as follows: it has a molecular weight of 549.55 and a molecular formula of C28H26F3N7O2 .

Wissenschaftliche Forschungsanwendungen

  • Potent BCR-ABL Inhibitor for Chronic Myeloid Leukemia : CHMFL-ABL-053 was identified as a highly potent and selective inhibitor of the BCR-ABL kinase, showing significant suppression of BCR-ABL autophosphorylation and downstream mediators. It inhibited the proliferation of CML cell lines and demonstrated promising pharmacokinetic properties in rats, suggesting potential as a therapeutic agent for CML (Liang et al., 2016).

  • Targeted Drug Delivery for Cancer Therapy : A nano-in-nano delivery system (NC@Lipo) was developed for the targeted delivery of hydrophobic drugs like CHMFL-ABL-053. This system, which combines drug nanocrystals and liposomes, showed high drug loading, better stability, and improved antitumor efficacy in vivo, highlighting the potential for efficient cancer therapy (Liang et al., 2021).

  • BCR-ABL Inhibitor CHMFL-074 : Related research on CHMFL-074, a similar compound to CHMFL-ABL-053, demonstrated its effectiveness against both native and mutant forms of BCR-ABL kinase, further reinforcing the potential of these compounds in treating CML (Liu et al., 2016).

  • Inhibitor CHMFL-ABL-039 for CML : Another compound, CHMFL-ABL-039, showed effectiveness against both native and Imatinib-resistant mutant forms of BCR-ABL kinase, underscoring the broader applicability of these inhibitors in precision medicine for CML (Wu et al., 2019).

  • ABL/c-KIT Dual Kinase Inhibitor CHMFL-ABL/KIT-155 : CHMFL-ABL/KIT-155, another related compound, inhibited both ABL and c-KIT kinases and showed potential in treating cancers driven by these kinases (Wang et al., 2017).

Safety And Hazards

The safety and hazards of CHMFL-ABL-053 are not fully validated for medical applications and it is recommended for research use only .

Zukünftige Richtungen

The excellent anti-leukemic efficacy of CHMFL-ABL-053 in the long injection cycle on both models might provide a novel, effective, and safe therapeutic strategy for BCR-ABL-positive CML . The development of this compound could greatly improve the 10-year survival rate of patients .

Eigenschaften

IUPAC Name

2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N7O2/c1-15-7-9-19(12-22(15)32)36-27-34-14-21(24(33-3)38-27)26(40)37-23-13-20(10-8-16(23)2)35-25(39)17-5-4-6-18(11-17)28(29,30)31/h4-14H,32H2,1-3H3,(H,35,39)(H,37,40)(H2,33,34,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFPDCIAWSZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chmfl-abl-053

Citations

For This Compound
10
Citations
F Liu, B Wang, Q Wang, Z Qi, C Chen, LL Kong… - Oncotarget, 2016 - ncbi.nlm.nih.gov
BCR gene fused ABL kinase is the critical driving force for the Philadelphia Chromosome positive (Ph+) Chronic Myeloid Leukemia (CML) and has been extensively explored as a drug …
Number of citations: 16 www.ncbi.nlm.nih.gov
X Liang, X Liu, B Wang, F Zou, A Wang… - Journal of Medicinal …, 2016 - ACS Publications
Starting from a dihydropyrimidopyrimidine core scaffold based compound 27 (GNF-7), we discovered a highly potent (ABL1: IC 50 of 70 nM) and selective (S score (1) = 0.02) BCR-ABL …
Number of citations: 20 pubs.acs.org
H Liang, F Zou, L Fu, Q Liu, B Wang, X Liang, J Liu… - Pharmaceutics, 2022 - mdpi.com
… The drug candidate N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053 or 053) was synthesized by our research group …
Number of citations: 3 www.mdpi.com
H Liang, F Zou, Q Liu, B Wang, L Fu, X Liang… - International Journal of …, 2021 - Elsevier
… demonstrated on the drug candidate CHMFL-ABL-053 (053), … water-soluble drug candidate CHMFL-ABL-053 for enabling … CHMFL-ABL-053 nanocrystals (053-NCs) were prepared by …
Number of citations: 16 www.sciencedirect.com
Y Pan, S Zeng, R Hao, M Liang, Z Shen… - European Journal of …, 2022 - Elsevier
… CHMFL-ABL-053 is from the compound GNF-7 by rational drug design (Fig. 11). This novel … As a multi-target compound, CHMFL-ABL-053 has the activity to BCR-ABL (70 nM), DDR1 (…
Number of citations: 11 www.sciencedirect.com
L Fu, F Zou, Q Liu, B Wang, J Wang, H Liang… - … , Biology and Medicine, 2020 - Elsevier
… A novel BCR-ABL inhibitor CHMFL-ABL-053 (here referred to as 053) was developed by our group. 053 has better selectivity than imatinib, nilotinib and dasatinib with less inhibition to …
Number of citations: 2 www.sciencedirect.com
NK Roy, D Bordoloi, G Padmavathi… - Fusion Genes And …, 2017 - World Scientific
… , arsenic trioxide (ATO) and bortezomib, ATRA, Thiotanib, TKI258, alone or in combination with RAD001, EGCG-monopalmitate (EGCG-MP), CD-200,CR-LAAO,18a (CHMFL-ABL-053), …
Number of citations: 2 www.worldscientific.com
D Yenurkar, M Nayak, S Mukherjee - Nanoscale Advances, 2023 - pubs.rsc.org
… -encapsulated with hydrophobic drug (CHMFL-ABL053) NCs (NC@Lipo) delivering them to the specific tumour location with high loading efficacy.CHMFL-ABL-053 is a selective BCR-…
Number of citations: 1 pubs.rsc.org
H Xiang, S Xu, J Li, Y Li, X Xue, Y Liu, J Li… - Journal of Drug Delivery …, 2022 - Elsevier
… Similarly, PEG-modified liposome encapsulated PTX-NCs and 053-NCs (CHMFL-ABL-053) also showed high drug loading (>20%), steady controlled drug release and prolonged body …
Number of citations: 5 www.sciencedirect.com
L Tremosa, P Cole, D Fernández-Forner… - Drugs of the …, 2016 - access.portico.org
… of CHMFL-ABL-053 led to almost complete suppression of tumor progression in a K562 cell inoculated xenograft mouse model. Overall, these results suggest that CHMFL-ABL-053 …
Number of citations: 2 access.portico.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.